N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine
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Overview
Description
N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines to form pyrazole intermediates, which are then further reacted with pyridine derivatives to form the final product . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Scientific Research Applications
N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different nitrogen positioning.
Pyrrolopyrazine: A compound with a fused pyrazole and pyrrole ring, showing different chemical properties and applications.
Uniqueness
N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions N1 and C4 can affect the compound’s binding affinity to molecular targets and its overall stability.
Properties
CAS No. |
2138215-77-5 |
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Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
4-N,1-dimethylpyrazolo[3,4-b]pyridine-4,5-diamine |
InChI |
InChI=1S/C8H11N5/c1-10-7-5-3-12-13(2)8(5)11-4-6(7)9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
UJGJIOMKSPYPSK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=C1N)C |
Purity |
95 |
Origin of Product |
United States |
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